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Nostocyclopeptide A2 -

Nostocyclopeptide A2

Catalog Number: EVT-1584654
CAS Number:
Molecular Formula: C40H54N8O9
Molecular Weight: 790.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nostocyclopeptide A2 is a cyclic peptide.
Source

Nostocyclopeptide A2 is primarily sourced from various strains of cyanobacteria, particularly Nostoc edaphicum CCNP1411, which has been identified as a prolific producer of this compound. This strain was isolated from the Baltic Sea and has shown significant potential for the production of nostocyclopeptides, including Nostocyclopeptide A2 and its analogs .

Classification

Nostocyclopeptide A2 falls under the category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases rather than ribosomal mechanisms. This classification highlights the unique biosynthetic pathways involved in its production, which include complex enzymatic processes that allow for the incorporation of unusual amino acids and modifications not typically found in ribosomally synthesized peptides .

Synthesis Analysis

Methods

The synthesis of Nostocyclopeptide A2 involves nonribosomal peptide synthetase pathways, which operate at the protein level without direct involvement from nucleic acids. The biosynthetic process begins with the activation of specific amino acids by adenylation domains within the synthetase complex. These activated amino acids are then transferred to a carrier protein domain before being condensed into a growing peptide chain .

Technical Details

  1. Adenylation Domain: This domain activates carboxyl groups of amino acids, determining the sequence of the final peptide.
  2. Thiolation Domain: Transfers activated intermediates to facilitate peptide elongation.
  3. Condensation Domain: Responsible for linking amino acids together through peptide bonds.

The production process can be optimized through various culture conditions, including light intensity, pH, and nutrient availability, to enhance yield and purity .

Molecular Structure Analysis

Structure

Nostocyclopeptide A2 features a cyclic structure composed of several amino acid residues, including modified forms such as 4-methylproline. The cyclic nature contributes to its stability and bioactivity. The specific amino acid sequence and arrangement are crucial for its biological function.

Data

Structural elucidation techniques such as nuclear magnetic resonance spectroscopy have been employed to determine the detailed conformation of Nostocyclopeptide A2. For instance, the presence of aromatic residues can be identified through characteristic signals in the NMR spectrum .

Chemical Reactions Analysis

Reactions

Nostocyclopeptide A2 undergoes various chemical reactions that enhance its biological activity. These include:

  • Proteasome Inhibition: Nostocyclopeptide A2 has been shown to inhibit the 20S proteasome, a key player in cellular protein degradation pathways.
  • Modification Reactions: Post-translational modifications can occur, affecting its activity and interaction with biological targets.

Technical Details

The mechanisms behind these reactions involve specific interactions with target proteins, often mediated by structural motifs within the peptide that facilitate binding and inhibition .

Mechanism of Action

Process

The mechanism by which Nostocyclopeptide A2 exerts its biological effects primarily involves its interaction with cellular proteasomes. By binding to proteasome subunits, it disrupts normal protein turnover processes within cells.

Data

Studies have demonstrated that nostocyclopeptides can induce apoptosis in cancer cells through proteasome inhibition, leading to an accumulation of pro-apoptotic factors . This mechanism underscores their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Nostocyclopeptide A2 is soluble in polar solvents due to its amino acid composition.
  • Stability: The cyclic structure enhances stability against enzymatic degradation compared to linear peptides.

Chemical Properties

  • Molecular Weight: The molecular weight is characteristic of nonribosomal peptides, typically ranging from 1000 to 3000 Daltons.
  • Chemical Reactivity: The presence of functional groups allows for various chemical modifications that can enhance or alter biological activity.

Relevant analyses such as high-performance liquid chromatography coupled with mass spectrometry have been utilized to assess purity and structural integrity during isolation .

Applications

Scientific Uses

Nostocyclopeptide A2 has several promising applications in scientific research and medicine:

  • Anticancer Research: Due to its proteasome inhibitory activity, it is being investigated as a potential anticancer agent.
  • Biotechnological Applications: Its unique structure makes it a candidate for drug development and synthetic biology applications.
  • Ecological Studies: As a product of cyanobacteria, it contributes to studies on natural product chemistry and ecological interactions within aquatic environments .
Biosynthesis and Molecular Genetics of Nostocyclopeptide A2

Nonribosomal Peptide Synthetase (NRPS) System in Cyanobacterial Secondary Metabolism

Cyanobacteria of the genus Nostoc utilize sophisticated nonribosomal peptide synthetase (NRPS) machinery to assemble structurally complex peptides like nostocyclopeptide A2 (Ncp-A2). These megasynthetases operate as molecular assembly lines, activating, modifying, and condensing amino acid substrates into specific peptide products independent of ribosomes. The NRPS pathway enables the incorporation of nonproteinogenic amino acids and the formation of unique macrocyclic structures that define Ncp-A2's bioactivity [1] [6]. Cyanobacterial NRPS systems, including the ncp cluster, frequently exhibit hybrid architectures incorporating polyketide synthase (PKS) elements, though Ncp-A2 biosynthesis relies solely on NRPS components [7] [8].

Modular Architecture of the ncp Gene Cluster

The biosynthetic gene cluster responsible for Ncp-A2 spans approximately 33-34 kb in the chromosome of producer strains like Nostoc sp. ATCC 53789 and Nostoc edaphicum CCNP1411 [1] [4] [6]. In N. edaphicum CCNP1411, the cluster is located between positions 7,609,981–7,643,289 bp of its 7.7 Mbp circular chromosome [1] [6]. The cluster comprises two primary operons:

  • ncpAB operon: Encodes the core NRPS multienzymes NcpA and NcpB. NcpA contains three modules (A1-A3), while NcpB contains four modules (B1-B4) and a reductase domain [1] [4].
  • ncpFGCDE operon: Encodes tailoring enzymes involved in precursor synthesis (e.g., 4-methylproline biosynthesis by NcpC, NcpD, NcpE), transport (NcpF), and potential peptide processing (NcpG) [1] [6].

The cluster organization shows high conservation across Nostoc strains, with minor variations in pseudogene content or small ORFs interrupting operons [6].

Table 1: Core Genes within the Nostocyclopeptide A2 (ncp) Biosynthetic Gene Cluster

GeneProtein Length (aa)Predicted FunctionDomains/Motifs
ncpA~3735NRPS Multienzyme (Modules 1-3)C-A1-PCP1-Ep-C2-A2-PCP2-C3-A3-PCP3
ncpB~4807NRPS Multienzyme (Modules 4-7 + Red)C4-A4-PCP4-C5-A5-PCP5-C6-A6-PCP6-C7-A7-PCP7-Red
ncpC~673Methylproline SynthesisPLP-dependent enzyme
ncpD~369Methylproline SynthesisDehydrogenase
ncpE~274Methylproline SynthesisAcyltransferase
ncpF~523Peptide TransportABC Transporter

Co-linearity Between NRPS Domain Organization and Peptide Assembly

The Ncp-A2 NRPS assembly line strictly adheres to the colinearity rule, where the sequential order of catalytic modules directly corresponds to the amino acid sequence in the final heptapeptide Tyr¹-Gly²-D-Gln³-Ile⁴-Ser⁵-MePro⁶-Leu⁷/Phe⁷ [1] [4] [6]. Each module minimally contains an adenylation (A) domain for substrate selection and activation, a peptidyl carrier protein (PCP) domain for thioester tethering of intermediates, and a condensation (C) domain for peptide bond formation:

  • Module 1 (NcpA1): A domain activates Tyr → Incorporated at position 1
  • Module 2 (NcpA2): A domain activates Gly → Position 2
  • Module 3 (NcpA3): A domain activates Gln + Epimerase (Ep) domain → Converts L-Gln to D-Gln (Position 3)
  • Module 4 (NcpB1): A domain activates Ile → Position 4
  • Module 5 (NcpB2): A domain activates Ser → Position 5
  • Module 6 (NcpB3): A domain activates 4-methylproline → Position 6
  • Module 7 (NcpB4): A domain activates Leu/Phe → Position 7 [1] [4]

The linear heptapeptide chain grows from the N- to C-terminus, with the C domain of each module catalyzing bond formation between the upstream peptidyl-S-PCP and the incoming aminoacyl-S-PCP of its module [6] [9].

Enzymatic Mechanisms of Imine Macrocyclization

A hallmark of nostocyclopeptides is their imine-bridged macrocyclic structure, formed between the N-terminal tyrosine amine and the C-terminal aldehyde of the seventh residue (Leu⁷/Phe⁷) [1] [5]. This unique architecture is generated through a specialized termination mechanism distinct from canonical thioesterase-mediated cyclization or hydrolysis.

Role of the C-terminal Reductase Domain in Reductive Release

Module 7 of NcpB terminates with a dedicated reductase (Red) domain instead of a thioesterase (TE). This Red domain catalyzes the reductive release of the full-length peptide chain tethered to PCP7 as a thioester. Unlike TE domains that hydrolyze or cyclize via acyl-O intermediates, the Red domain uses NAD(P)H as a hydride donor to reduce the thioester to a reactive aldehyde [1] [6]. This generates an unstable linear heptapeptide aldehyde (e.g., Ncp-A2-L) as the direct precursor to cyclization [5].

NAD(P)H-Dependent Hydride Transfer and Aldehyde Intermediate Formation

The reductive reaction mechanism involves:

  • NAD(P)H Binding: Hydride (H⁻) transfer from the cofactor to the peptidyl-thioester carbonyl carbon.
  • Aldehyde Formation: Collapse of the tetrahedral intermediate releases the peptide as a C-terminal aldehyde (R-CHO) and the holo-PCP7 domain [1] [6].
  • Spontaneous Imine Cyclization: The highly reactive aldehyde group at the C-terminus rapidly reacts with the N-terminal α-amino group of Tyr¹ in an intramolecular condensation, forming the characteristic imine (Schiff base) macrocycle [5] [6]. Mass spectrometry analyses of N. edaphicum CCNP1411 extracts consistently show higher cellular concentrations of linear aldehyde intermediates (e.g., Ncp-A2-L) compared to their cyclic counterparts, suggesting that the macrocyclization step is kinetically slow and potentially rate-limiting in Ncp-A2 biosynthesis [1] [6].

Biosynthesis of Nonproteinogenic Amino Acid Residues

Ncp-A2 incorporates modified amino acids not found in the ribosomal code, significantly influencing its structure and bioactivity. Key residues include D-configured glutamine (D-Gln³) and 4-methyl-L-proline (MePro⁶), synthesized and incorporated by dedicated enzymatic machinery within the ncp cluster.

L-4-Methylproline Biosynthesis via ncpD Dehydrogenase Activity

The cyclized amino acid 4-methylproline (MePro) is synthesized by the coordinated action of three enzymes encoded in the ncpFGCDE operon:

  • NcpC: A pyridoxal phosphate (PLP)-dependent enzyme likely catalyzing C-C bond formation, potentially analogous to proline biosynthesis enzymes.
  • NcpD: A dehydrogenase that introduces a double bond into a proline precursor.
  • NcpE: An acyltransferase proposed to facilitate methyl group transfer, possibly using methylmalonyl-CoA as a donor [1] [6].The exact sequence of reactions remains under investigation, but NcpD's dehydrogenase activity is critical for generating the 3,4-dehydroproline intermediate, which is subsequently methylated and reduced to yield L-4-methylproline [1] [6]. This specialized amino acid is then selectively activated and incorporated by the A domain of NRPS Module 6 (NcpB3).

Epimerase Domains and D-configured Glutamate Incorporation

The incorporation of D-Gln³ at position 3 is mediated by an integrated epimerase (Ep) domain located within Module 3 (NcpA3) of the NRPS. The mechanism involves:

  • Activation and Loading: The A domain of Module 3 (NcpA3) activates L-Glutamine (L-Gln) and loads it onto the adjacent PCP domain as L-Gln-S-PCP.
  • Epimerization: The Ep domain catalyzes the stereoinversion of L-Gln-S-PCP to D-Gln-S-PCP. This occurs before condensation with the upstream dipeptidyl chain (Tyr¹-Gly²-S-PCP2).
  • Peptide Bond Formation: The C domain of Module 3 condenses the incoming D-Gln-S-PCP3 with the Tyr¹-Gly²-S-PCP2 dipeptide, extending the chain to Tyr¹-Gly²-D-Gln³-S-PCP3 [1] [4] [6]. The Ep domain belongs to the dual epimerization/condensation (E/C) domain family common in NRPS systems incorporating D-amino acids. This stereochemical control is essential for the correct three-dimensional structure and biological activity of Ncp-A2 [1] [6].

Table 2: Enzymatic Synthesis of Nonproteinogenic Amino Acids in Nostocyclopeptide A2

ResiduePositionBiosynthetic MechanismKey Enzyme(s)/Domain(s)Function in Peptide
D-Gln3Epimerization of L-Gln prior to condensationEpimerase (Ep) domain in NcpA Module 3Enables imine formation & macrocycle stability
4-MePro6De novo synthesis from primary metabolitesNcpC (PLP-enzyme), NcpD (Dehydrogenase), NcpE (Acyltransferase)Introduces conformational constraint

Properties

Product Name

Nostocyclopeptide A2

IUPAC Name

3-[(3S,6S,9R,15S,18S,21S,23S)-18-benzyl-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide

Molecular Formula

C40H54N8O9

Molecular Weight

790.9 g/mol

InChI

InChI=1S/C40H54N8O9/c1-4-24(3)35-39(56)46-31(22-49)40(57)48-21-23(2)16-32(48)38(55)44-27(17-25-8-6-5-7-9-25)19-42-30(18-26-10-12-28(50)13-11-26)36(53)43-20-34(52)45-29(37(54)47-35)14-15-33(41)51/h5-13,19,23-24,27,29-32,35,49-50H,4,14-18,20-22H2,1-3H3,(H2,41,51)(H,43,53)(H,44,55)(H,45,52)(H,46,56)(H,47,54)/t23-,24-,27-,29+,30-,31-,32-,35-/m0/s1

InChI Key

OYHPNVXZUBWKJE-BZDICHPASA-N

Synonyms

nostocyclopeptide A2

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO

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